molecular formula C6H6Cl6O2 B041710 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester CAS No. 97055-35-1

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

Cat. No. B041710
CAS RN: 97055-35-1
M. Wt: 322.8 g/mol
InChI Key: NPOWLNLEDCXEFB-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic compounds, such as esters with multiple chloro substituents, have significant relevance in chemistry due to their potential applications and unique properties. These compounds are often studied for their chemical reactions, molecular structures, physical, and chemical properties.

Synthesis Analysis

Synthesis of complex esters typically involves multi-step reactions, including protection and deprotection of functional groups, oxidation, and condensation reactions. For example, Hartmann et al. (1994) described the synthesis of cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis, involving protection and deprotection steps (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of organic esters can be complex, involving various functional groups that influence their reactivity and properties. Studies often employ spectroscopic methods like NMR, FTIR, and X-ray crystallography for structural characterization. For instance, the study of siloxane-containing dicarboxylic acid derivatives by Zaltariov et al. (2014) demonstrates the use of these techniques to understand the molecular structure and supramolecular interactions (Zaltariov et al., 2014).

Chemical Reactions and Properties

Chemical reactions of complex esters can include hydrolysis, esterification, and reactions with nucleophiles or electrophiles. For example, Pimenova et al. (2003) explored reactions of a tetrafluoro-4-methoxyphenyl-substituted ester, demonstrating its reactivity in nucleophilic substitution and cyclization reactions (Pimenova et al., 2003).

Scientific Research Applications

Sorption and Environmental Behavior

  • Sorption to Soil and Organic Matter : The research by Werner et al. (2012) discusses the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals. This study highlights how soil parameters like pH, organic carbon content, and iron oxides influence the sorption process, which is crucial for understanding the environmental fate of similar chlorinated herbicides (Werner, Garratt, & Pigott, 2012).

Combustion and Biofuel Applications

  • Biodiesel Combustion and Chemical Kinetics : The work by Lai, Lin, and Violi (2011) reviews advancements in chemical kinetic modeling for biodiesel combustion, including studies on simpler molecules that mimic biodiesel’s combustion characteristics. This research could be relevant for understanding the combustion properties of various ester compounds, including those structurally related to the specified methyl ester (Lai, Lin, & Violi, 2011).

Food Safety and Toxicity

  • Fatty Acid Esters and Food Safety : Gao et al. (2019) review the food safety concerns related to fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), focusing on their formation, occurrence in foods, and potential health risks. Although the specific ester is not mentioned, this paper underscores the importance of monitoring and understanding the health implications of various esters in food products (Gao, Li, Huang, & Yu, 2019).

Analytical Methods and Detection

Future Directions

The future directions for research on this compound would depend on its intended applications. Given that it’s used in proteomics research , it could potentially be explored for other applications in biochemistry or medicinal chemistry.

properties

IUPAC Name

methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6O2/c1-14-3(13)2(7)6(12,4(8)9)5(10)11/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOWLNLEDCXEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(Cl)Cl)(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210240
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

CAS RN

97055-35-1
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97055-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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